3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine
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Overview
Description
- React the intermediate product with phenylsulfonyl chloride in the presence of a base such as triethylamine.
- Use a nucleophilic substitution reaction to attach the phenylsulfonyl group to the quinoline core.
Industrial Production Methods
Industrial production of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
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Step 1: Synthesis of 2-chloroquinoline
- React 2-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
- Heat the mixture to promote cyclization, forming 2-chloroquinoline.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Oxidation may lead to the formation of quinoline N-oxides or other oxidized derivatives.
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Reduction
- Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Reduction may lead to the formation of reduced quinoline derivatives.
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Substitution
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, sulfonyl chlorides, palladium catalysts, basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides, oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine has several scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology
- Investigated for its potential as an antimicrobial and antiviral agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial activities.
- Studied for its ability to modulate biological pathways and molecular targets.
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Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
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Binding to Enzymes
- Inhibiting or activating specific enzymes involved in biological pathways.
- Modulating enzyme activity to achieve therapeutic effects.
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Interacting with Receptors
- Binding to cellular receptors and modulating their activity.
- Influencing signal transduction pathways and cellular responses.
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Interfering with DNA/RNA
- Binding to nucleic acids and affecting their structure and function.
- Inhibiting the replication and transcription of genetic material.
Comparison with Similar Compounds
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine can be compared with other similar compounds, such as:
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N-(4-chlorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine
- Similar structure but with a methoxy group instead of an ethoxy group.
- May exhibit different reactivity and biological activity due to the difference in substituents.
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This compound derivatives
- Various derivatives with different substituents on the quinoline core.
- Studied for their unique properties and potential applications.
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Other quinoline derivatives
- Compounds with different substituents on the quinoline core.
- Compared for their reactivity, biological activity, and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCRNGUZIYAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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